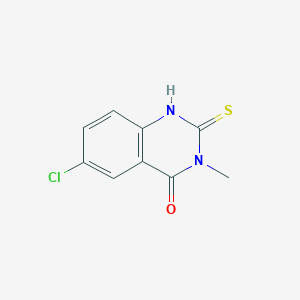

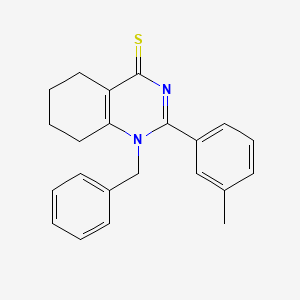

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound. It’s a type of quinazolinone, which are compounds that have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, such as 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Molecular Structure Analysis

The molecular formula of 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is C16H13ClN2OS. The molecular weight is 316.8.Chemical Reactions Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Scientific Research Applications

Analytical Chemistry and Trace Determination of Zirconium

- Compound : 6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one .

- Application : In analytical chemistry, this compound has been employed for the trace determination of zirconium. Researchers use it as a reagent in spectrophotometric methods to detect and quantify zirconium ions . Its specific interaction with zirconium makes it valuable for precise measurements.

Aldosterone Synthase Inhibition for Blood Pressure Regulation

- Compound : N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide .

- Application : Clinical studies have revealed that this compound effectively inhibits aldosterone synthase (CYP11B2), leading to reduced arterial blood pressure. Its selectivity for CYP11B2 over CYP11B1 makes it a promising candidate for managing hypertension .

Photoluminescent Properties

- Compound : 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one .

- Application : Researchers have explored the photoluminescence of this compound. Understanding its emission properties can have implications in materials science, optoelectronics, and luminescent materials .

Antiproliferative and Antiviral Activities

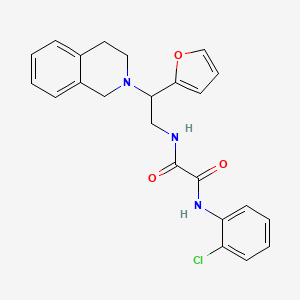

- Compound : Pyrimidine-derived indole ribonucleoside (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diols .

- Application : This compound has shown promise as an antiproliferative agent against various cancer cell lines (HL-60, HeLaS3, T-lymphoblastic leukemia, and promyelocytic leukemia). Additionally, it exhibits antiviral activity .

Zirconium Coordination Chemistry

- Compound : 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one .

- Application : Beyond trace determination, this compound’s coordination properties with zirconium ions could be relevant in designing novel coordination complexes or catalysts .

Biological Potential and Drug Discovery

- Application : While specific biological studies on this compound are limited, its unique structure suggests potential for drug discovery. Further investigations may reveal its interactions with biological targets .

properties

IUPAC Name |

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFXGEKVTMHEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)

![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)